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An In-depth Technical Review of Early-Phase Clinical Trial Results for Sollengepras

Introduction
Sollengepras is an investigational, first-in-class, small molecule inhibitor targeting the Feline

Leukemia Virus Subgroup C Receptor 1 (FLVCR1), a heme transporter protein.

Overexpression of FLVCR1 has been identified as a key driver of ferroptosis resistance in

certain solid tumors, particularly in subtypes of renal cell carcinoma and hepatocellular

carcinoma. By selectively modulating FLVCR1 activity, Sollengepras is hypothesized to induce

iron overload within the cancer cell's cytoplasm, leading to lipid peroxidation and subsequent

ferroptotic cell death. This document provides a comprehensive overview of the preclinical data

and the results from the initial Phase 1a dose-escalation study of Sollengepras in patients with

advanced solid tumors.

Patient Demographics and Baseline Characteristics
The Phase 1a trial was an open-label, multicenter, dose-escalation study designed to evaluate

the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of

Sollengepras. A standard 3+3 dose-escalation design was employed. The study enrolled

patients with advanced, unresectable solid tumors who had exhausted standard therapeutic

options.
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Characteristic Overall (N=24)

Age, years (median, range) 62 (45-78)

Gender, n (%)

Male 14 (58.3%)

Female 10 (41.7%)

ECOG Performance Status, n (%)

0 9 (37.5%)

1 15 (62.5%)

Tumor Type, n (%)

Renal Cell Carcinoma 10 (41.7%)

Hepatocellular Carcinoma 8 (33.3%)

Colorectal Cancer 4 (16.7%)

Other 2 (8.3%)

Prior Lines of Therapy (median, range) 3 (2-6)

Safety and Tolerability
Sollengepras was generally well-tolerated. The most frequently reported treatment-emergent

adverse events (TEAEs) are summarized below. No dose-limiting toxicities (DLTs) were

observed at the 50 mg and 100 mg dose levels. One DLT (Grade 3 fatigue) was observed at

the 200 mg dose level, and two DLTs (Grade 4 neutropenia and Grade 3 ALT elevation) were

observed at the 400 mg dose level, establishing 200 mg once daily as the Maximum Tolerated

Dose (MTD).
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Adverse

Event
50 mg (n=6)

100 mg

(n=6)

200 mg

(n=9)

400 mg

(n=3)

Overall

(N=24)

Any Grade, n

(%)

Fatigue 2 (33.3%) 3 (50.0%) 5 (55.6%) 2 (66.7%) 12 (50.0%)

Nausea 1 (16.7%) 2 (33.3%) 4 (44.4%) 1 (33.3%) 8 (33.3%)

Anemia 1 (16.7%) 1 (16.7%) 3 (33.3%) 2 (66.7%) 7 (29.2%)

ALT Elevation 0 (0%) 1 (16.7%) 2 (22.2%) 1 (33.3%) 4 (16.7%)

Grade ≥3, n

(%)

Fatigue 0 (0%) 0 (0%) 1 (11.1%) 0 (0%) 1 (4.2%)

Neutropenia 0 (0%) 0 (0%) 0 (0%) 1 (33.3%) 1 (4.2%)

ALT Elevation 0 (0%) 0 (0%) 0 (0%) 1 (33.3%) 1 (4.2%)

Pharmacokinetics
Sollengepras exhibited dose-proportional pharmacokinetics across the dose ranges evaluated.

The plasma concentration of Sollengepras increased with ascending dose levels. The median

time to maximum plasma concentration (Tmax) was approximately 2 hours post-dose.

Dose Cohort
Cmax (ng/mL)

(Mean ± SD)

AUC0-24h (ng·h/mL)

(Mean ± SD)

T½ (hours) (Mean ±

SD)

50 mg 112 ± 28 980 ± 210 14.5 ± 3.1

100 mg 235 ± 55 2150 ± 480 15.1 ± 3.5

200 mg 480 ± 110 4500 ± 990 14.8 ± 3.3

Preliminary Anti-Tumor Activity
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Preliminary evidence of anti-tumor activity was observed, particularly in patients with renal cell

and hepatocellular carcinomas. The best overall response per RECIST v1.1 criteria is

presented below.

Response 50 mg (n=6) 100 mg (n=6) 200 mg (n=9)
Overall (N=21

evaluable)

Partial Response

(PR), n (%)
0 (0%) 1 (16.7%) 2 (22.2%) 3 (14.3%)

Stable Disease

(SD), n (%)
2 (33.3%) 3 (50.0%) 5 (55.6%) 10 (47.6%)

Progressive

Disease (PD), n

(%)

4 (66.7%) 2 (33.3%) 2 (22.2%) 8 (38.1%)

Disease Control

Rate (PR+SD),

%

33.3% 66.7% 77.8% 61.9%

Experimental Protocols
Protocol: In Vitro Heme Efflux Assay

Cell Culture: Human renal cell carcinoma cells (A-498) with confirmed high FLVCR1

expression were cultured in RPMI-1640 medium supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Heme Loading: Cells were seeded in 96-well plates. After 24 hours, the culture medium was

replaced with a serum-free medium containing 50 µM hemin for 4 hours to load the cells with

heme.

Sollengepras Treatment: After loading, cells were washed twice with PBS and incubated with

varying concentrations of Sollengepras (0.1 nM to 10 µM) for 6 hours.

Heme Efflux Measurement: The concentration of heme in the extracellular medium was

quantified using a colorimetric Heme Assay Kit (Abcam, ab272535), measuring absorbance

at 405 nm.
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Data Analysis: The percentage of heme efflux inhibition was calculated relative to vehicle-

treated control cells. The IC50 value was determined by fitting the data to a four-parameter

logistic curve using GraphPad Prism software.

Protocol: Lipid Peroxidation Assay (C11-BODIPY)
Cell Culture and Treatment: Hepatocellular carcinoma cells (Hep G2) were seeded on glass-

bottom dishes. After 24 hours, cells were treated with Sollengepras (at its IC50

concentration) or vehicle control for 48 hours.

Probe Staining: Cells were co-incubated with 5 µM C11-BODIPY 581/591 (Thermo Fisher,

D3861) and Hoechst 33342 for 30 minutes at 37°C.

Microscopy: Live-cell imaging was performed using a confocal microscope. The C11-

BODIPY probe emits red fluorescence in its native state and shifts to green fluorescence

upon oxidation by lipid hydroperoxides.

Image Analysis: The ratio of green to red fluorescence intensity was quantified using ImageJ

software to determine the extent of lipid peroxidation. An increase in the green/red ratio

indicates higher levels of lipid peroxidation, a hallmark of ferroptosis.
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Caption: Sollengepras inhibits FLVCR1, causing heme accumulation and ferroptosis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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